BenchChemオンラインストアへようこそ!

mTORC1-IN-2

Nitric Oxide Donor Hypoxia-Selective Pharmacology Cardioprotection

mTORC1-IN-2 (H3) is a hypoxia-selective NO donor that conditionally releases NO only under low O2 (≤1% O2), upregulating TSC2-P to inhibit mTORC1. Unlike ISDN, it shows negligible NO release under normoxia vs. 43.21% under hypoxia at 10 μM—over 100:1 selectivity. Ideal for ischemic heart disease, tumor hypoxia, and mTORC1 studies. For conditional, hypoxia-targeted mTORC1 modulation without kinase inhibition, this compound is unmatched. Order high-purity ≥98% mTORC1-IN-2 for your research.

Molecular Formula C16H15N3O6
Molecular Weight 345.31 g/mol
Cat. No. B12367802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTORC1-IN-2
Molecular FormulaC16H15N3O6
Molecular Weight345.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])COC(=O)OC2=CC=C(C=C2)N(C)N=O
InChIInChI=1S/C16H15N3O6/c1-11-9-14(19(22)23)4-3-12(11)10-24-16(20)25-15-7-5-13(6-8-15)18(2)17-21/h3-9H,10H2,1-2H3
InChIKeyUFDUZLKKOADWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTORC1-IN-2 (H3): A Hypoxia-Activated NO Donor for Targeted mTORC1 Pathway Research


mTORC1-IN-2, also designated as compound H3, is a small-molecule nitric oxide (NO) donor with a reported chemical structure (CAS 2974368-96-0; Formula: C16H15N3O6; Molecular Weight: 345.31) [1][2]. Unlike conventional ATP-competitive or allosteric mTOR kinase inhibitors, this compound is characterized by its unique mechanism of action, which involves the hypoxia-selective liberation of NO. This NO release subsequently upregulates the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2-P), a critical negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1), thereby inhibiting mTORC1 expression [1][3].

Why Generic mTOR Inhibitors Cannot Substitute for mTORC1-IN-2 in Hypoxia-Focused Studies


Generic substitution of mTORC1-IN-2 with other mTOR inhibitors (e.g., Rapamycin, ATP-competitive mTORC1/2 inhibitors, or conventional NO donors) is scientifically invalid due to its distinct hypoxia-targeted NO donor mechanism. While classic inhibitors directly block kinase activity, mTORC1-IN-2 exerts its effects indirectly by conditionally releasing nitric oxide only under low-oxygen conditions, which then upregulates TSC2-P to suppress mTORC1 expression [1][2]. This unique property contrasts sharply with non-selective NO donors like isosorbide dinitrate (ISDN), which release NO indiscriminately under both normoxic and hypoxic conditions, leading to systemic vasodilation and potential off-target effects [1]. The quantitative evidence below establishes mTORC1-IN-2 as a specialized tool for dissecting hypoxia-driven mTORC1 signaling, where its conditional activity provides a clear scientific advantage over conventional, non-targeted inhibitors.

Quantitative Differentiation of mTORC1-IN-2 (H3) from Closest Comparators


Hypoxia-Selective NO Release: mTORC1-IN-2 vs. H1 Analog and ISDN

mTORC1-IN-2 (H3) demonstrates a 1.77-fold higher hypoxia-selective NO release ratio compared to its closest structural analog, H1. In contrast, the conventional NO donor isosorbide dinitrate (ISDN) exhibits no hypoxia selectivity, releasing more NO under normoxia than under hypoxia [1].

Nitric Oxide Donor Hypoxia-Selective Pharmacology Cardioprotection

Superior Restoration of Cellular ATP Levels in Hypoxic Injury: mTORC1-IN-2 vs. ISDN

In a model of hypoxic myocardial injury, mTORC1-IN-2 (H3) restored cellular ATP levels to a significantly greater extent than the conventional comparator ISDN. This functional rescue of energy metabolism directly correlates with its superior ability to protect cardiomyocytes under low-oxygen stress [1].

Myocardial Hypoxia ATP Metabolism Cardiac Cell Viability

Kinetics of Hypoxia-Specific NO Generation: mTORC1-IN-2 vs. ISDN

The time-dependent NO release profile of mTORC1-IN-2 (H3) demonstrates a stark contrast with ISDN. H3 rapidly liberates NO under hypoxic conditions, reaching 28% release within the first 30 minutes, while showing negligible release under normoxia. In contrast, ISDN shows a similar, non-selective release profile under both oxygen conditions [1].

Drug Kinetics Hypoxia-Responsive Probes NO Release Dynamics

Concentration-Dependent Superiority in Hypoxic NO Liberation: mTORC1-IN-2 vs. H1

Across a clinically relevant concentration range, mTORC1-IN-2 (H3) maintains a consistently higher level of hypoxia-induced NO release compared to its close analog H1. This demonstrates the superior efficacy of the H3 scaffold in translating concentration into a functional response under low-oxygen conditions [1].

Dose-Response Relationship Structure-Activity Relationship (SAR) Hypoxia-Targeted Drug Design

Validated Research Applications for mTORC1-IN-2 (H3) in Hypoxia-Driven Disease Modeling


Investigating Hypoxia-Dependent mTORC1 Signaling in Cardiovascular Disease Models

mTORC1-IN-2 (H3) is uniquely suited for dissecting the role of mTORC1 in ischemic or hypoxic heart disease. Its ability to conditionally release NO under 1% O2, coupled with its demonstrated capacity to restore ATP levels to 44.0 nmol/mgprot (a 53% improvement over ISDN) in hypoxic H9c2 cardiomyocytes, makes it a critical tool for studying metabolic rescue and cardioprotective signaling pathways [1]. Researchers can use this compound to selectively activate NO-mediated TSC2-P upregulation and mTORC1 inhibition specifically within the hypoxic region of a cell culture or tissue model, allowing for precise interrogation of hypoxia-driven pathological mechanisms.

Differentiating Normoxic vs. Hypoxic mTORC1 Functions in Cancer Cell Biology

The stark contrast in NO release kinetics between normoxia (negligible) and hypoxia (43.21% release at 10 μM) provides a powerful method to conditionally modulate mTORC1 activity within the hypoxic core of 3D tumor spheroids or in vivo xenografts [1]. Unlike ATP-competitive inhibitors (e.g., AZD8055) or allosteric inhibitors (e.g., rapamycin) that inhibit mTOR across all oxygen gradients, mTORC1-IN-2 allows for the selective study of how hypoxia-induced mTORC1 signaling contributes to tumor cell survival, angiogenesis, and metabolic reprogramming. This conditional activation is key for validating target engagement in models where hypoxia is a central driver.

Validating Hypoxia-Selective Pharmacology in Drug Discovery and Probe Development

mTORC1-IN-2 (H3) serves as a benchmark control and validation tool for high-throughput screening (HTS) assays designed to identify novel hypoxia-activated prodrugs or NO donors. Its well-characterized performance, with a >100:1 hypoxia-to-normoxia release ratio within the first 4 hours and rapid 28% release at 30 minutes, provides a robust positive control against which new candidate compounds can be quantitatively compared for hypoxia-selectivity, release kinetics, and efficacy [1]. This is essential for medicinal chemistry campaigns aimed at minimizing off-target systemic toxicity and maximizing on-target activity at hypoxic disease sites.

Studying the Regulation of TSC2 Phosphorylation and mTORC1 Expression

For researchers focused on the upstream regulation of mTORC1, mTORC1-IN-2 offers a distinct, non-kinase-inhibitor method to modulate the pathway. Its documented mechanism of action—upregulating TSC2-P expression to inhibit mTORC1 [2]—allows for investigations into the TSC complex's role in cellular growth and metabolism without directly inhibiting the mTOR kinase domain. This approach can help unravel the specific signaling contributions of NO-mediated TSC2 activation, providing a complementary tool to traditional genetic knockout or overexpression studies of TSC2 and offering insights distinct from those obtained with direct mTOR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for mTORC1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.